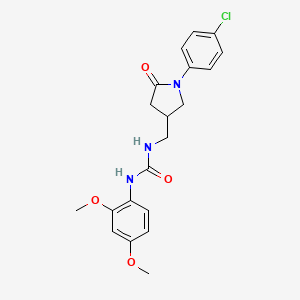

N-methyl-2-((5-(4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

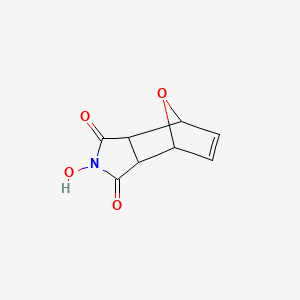

The compound "N-methyl-2-((5-(4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide" is a structurally complex molecule that appears to be related to a class of compounds with potential pharmacological properties. The related compounds discussed in the provided papers include analogs with anti-inflammatory and antibacterial activities, which suggests that the compound may also possess similar biological activities.

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions. For instance, the synthesis of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs is a two-step process starting with chloroacetylation followed by a reaction with substituted piperazines in the presence of a base . Similarly, the synthesis of N-(thieno[2,3-b]pyridin-3-yl)acetamide compounds with a 1,3,4-thiadiazole substituent begins with 2-chloronicotinonitrile . These methods indicate that the synthesis of the compound would likely involve building the thiadiazole core, attaching the piperazine moiety, and subsequent modifications to introduce the N-methyl and acetamide groups.

Molecular Structure Analysis

The molecular structure of the compound includes several notable features such as a 1,3,4-thiadiazole ring, a piperazine ring, and an acetamide group. These structural motifs are known to interact with biological targets, as evidenced by the docking studies of similar compounds with the COX-2 enzyme, which suggest a mechanism of action for their anti-inflammatory properties . The presence of these functional groups in the compound of interest implies that it may also engage in specific interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by its functional groups. The thiadiazole and piperazine rings are known to participate in reactions that can lead to the formation of various derivatives with potential biological activities. For example, the synthesis of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivatives involves the introduction of benzylthio and benzylsulfonyl groups, which significantly affect the antibacterial activity of the resulting compounds . This suggests that the compound could be modified to enhance or alter its biological properties.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound are not detailed in the provided papers, the properties of similar compounds can offer some insights. The presence of the 1,3,4-thiadiazole ring and piperazine moiety would likely contribute to the compound's solubility, stability, and overall pharmacokinetic profile. The antibacterial activity of related compounds against Gram-positive bacteria indicates that the compound may also have a favorable interaction with bacterial membranes or enzymes . The solubility and stability of such compounds are crucial for their potential use as pharmaceutical agents.

properties

IUPAC Name |

N-methyl-2-[[5-[4-(4-methylthiadiazole-5-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N7O2S3/c1-8-10(25-18-15-8)11(22)19-3-5-20(6-4-19)12-16-17-13(24-12)23-7-9(21)14-2/h3-7H2,1-2H3,(H,14,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJCCCDTWGMWDFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCN(CC2)C3=NN=C(S3)SCC(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N7O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-2-((5-(4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-(2-(2-methyl-1H-imidazol-1-yl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3004606.png)

![Ethyl 7-cyano-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylate](/img/structure/B3004608.png)

![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B3004615.png)

![3-[(2,3-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B3004617.png)

![trans-2-[4-(Trifluoromethyl)phenyl]vinylboronic acid](/img/structure/B3004619.png)

![1,3,5-trimethyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide](/img/structure/B3004621.png)

![1-(4-butylphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B3004622.png)

![3-amino-2-cyano-3-[4-(4-fluorophenyl)piperazino]-N-methyl-2-propenethioamide](/img/structure/B3004624.png)